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Compound of Interest

Compound Name: 9-Demethyl FR-901235

Cat. No.: B15589944 Get Quote

Disclaimer: The synthesis of 9-Demethyl FR-901235 is not widely reported in the scientific

literature. However, its structure is highly analogous to that of largazole, a well-studied natural

product. The following troubleshooting guide is based on the common challenges and solutions

reported in the total synthesis of largazole and its analogues, and it is presumed that these will

be highly relevant to the synthesis of 9-Demethyl FR-901235.

Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of 9-Demethyl FR-901235 and its

analogues?

A1: The primary challenges in the synthesis of the largazole scaffold, and therefore likely in 9-
Demethyl FR-901235, include:

Macrocyclization: Formation of the 16-membered depsipeptide core is often difficult due to

significant ring strain.[1]

Synthesis of the Thiazole-Thiazoline Heterocycle: Constructing this bicyclic system can be a

multi-step process requiring careful control of reaction conditions.[2][3][4]

Installation of the Thioester Side Chain: The thioester moiety is labile, and its introduction

can be challenging.[1] Common strategies involve late-stage cross-metathesis or early

incorporation of a protected thiol.[1]
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Protecting Group Strategy: The selection and removal of protecting groups, especially for the

thiol functionality, are critical to avoid unwanted side reactions and to ensure high yields.

Q2: Which macrocyclization strategy is more reliable, macrolactonization or

macrolactamization?

A2: For largazole synthesis, macrolactamization has been reported to be more successful than

macrolactonization. Attempts to form the ester bond between the valine carboxylic acid and the

β-hydroxy group of the side chain have been reported to fail due to ring strain and potential for

elimination.[1] Therefore, forming the amide bond is the recommended approach.

Q3: Are there common side reactions to be aware of during the synthesis?

A3: Yes, a common side reaction is the in situ oxidation of thiol precursors, which can lead to

the formation of disulfide dimers.[5] This can complicate purification and reduce the yield of the

desired product. Additionally, during coupling reactions, side products can arise from

incomplete reactions or reactions with protecting groups.

Troubleshooting Guide
Problem 1: Low Yield in Macrocyclization Step
Symptoms:

Low conversion of the linear precursor to the cyclic product.

Formation of multiple side products observed by TLC or LC-MS.

Isolation of significant amounts of unreacted starting material.

Possible Causes:

High Ring Strain: The 16-membered ring is inherently strained, making cyclization difficult.

Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough to

overcome the activation barrier for cyclization.
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Suboptimal Reaction Conditions: Concentration, temperature, and reaction time can

significantly impact the efficiency of the macrocyclization.

Incorrect Protecting Group Strategy: Steric hindrance from bulky protecting groups near the

reaction centers can impede cyclization.

Suggested Solutions:

Choice of Coupling Reagent: Use a highly efficient coupling reagent such as HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or Yamaguchi esterification conditions. The use of HATU for

macrolactamization has been successfully reported in largazole synthesis.[6][7][8]

Reaction Conditions Optimization:

High Dilution: Perform the reaction under high dilution conditions (typically 0.001-0.005 M)

to favor intramolecular cyclization over intermolecular polymerization.

Temperature: Optimize the reaction temperature. While some reactions proceed well at

room temperature, others may require heating to overcome the activation energy.

Slow Addition: Add the linear precursor slowly to the reaction mixture to maintain high

dilution.

Protecting Group Modification: If steric hindrance is suspected, consider using smaller

protecting groups on the linear precursor.

Problem 2: Difficulty in Synthesizing the Thiazole-
Thiazoline Fragment
Symptoms:

Low yields in the condensation or cyclization steps to form the heterocyclic rings.

Formation of undesired regioisomers or byproducts.

Racemization at chiral centers.
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Possible Causes:

Inefficient Cyclodehydration: The conditions for the cyclodehydration to form the thiazoline

ring may not be optimal.

Side Reactions of Intermediates: Reactive intermediates may undergo undesired side

reactions.

Harsh Reaction Conditions: The use of strong acids or bases, or high temperatures, can lead

to racemization or degradation of the product.

Suggested Solutions:

Methodology Selection: Several methods have been reported for the synthesis of the

thiazole-thiazoline fragment of largazole.[2][3][4][9] A common approach involves the

condensation of a thiazole-containing nitrile with an amino acid derivative.[9]

Condition Optimization:

pH Control: For condensation reactions, maintaining an optimal pH is crucial. For

example, a phosphate buffer with a pH of around 5.95 has been used successfully.[9]

Dehydrating Agent: For cyclodehydration steps, a variety of reagents can be used. Milder

conditions should be explored to prevent racemization.

Purification: Careful chromatographic purification is often necessary to isolate the desired

product from closely related impurities.[4]

Problem 3: Challenges with the Installation of the
Thioester Side Chain
Symptoms:

Late-Stage Cross-Metathesis:

Low yield of the desired product.

Requires high loading of the Grubbs catalyst.[1]
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Formation of homodimers of the macrocycle or the thioester side chain.

Early-Stage Incorporation:

Difficulty in deprotecting the thiol at a late stage without affecting other functional groups.

The protected thiol may interfere with other reactions in the synthetic sequence.

Suggested Solutions:

Late-Stage Cross-Metathesis:

Catalyst Choice: While Grubbs' second-generation catalyst can be used, other catalysts

like the Grela catalyst may give better yields at lower loadings.[1]

Optimization of Conditions: Screen different solvents, temperatures, and reaction times to

optimize the cross-metathesis reaction.

Early-Stage Incorporation with a Protecting Group:

Choice of Protecting Group: Use a thiol protecting group that is stable throughout the

synthesis but can be removed under mild conditions at a late stage. The trityl (Tr) group is

a common choice and can be removed with TFA.[7]

Orthogonal Protecting Group Strategy: Ensure that the protecting groups used for other

functionalities (e.g., amines, carboxylic acids) are orthogonal to the thiol protecting group,

meaning they can be removed without affecting each other.

Quantitative Data Summary
Table 1: Comparison of Macrocyclization Strategies and Yields for Largazole Synthesis
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Macrocycliz
ation
Method

Coupling
Reagent

Solvent
Temperatur
e

Reported
Yield

Reference

Macrolactami

zation

HATU, HOAt,

DIEA
DMF Room Temp Not specified [7]

Macrolactami

zation
HATU Not specified Not specified Not specified [6][8]

Macrolactoniz

ation

Yamaguchi

Esterification
Not specified Not specified Failed [1]

Table 2: Yields for Cross-Metathesis Installation of Thioester Side Chain in Largazole Synthesis

Catalyst
Catalyst
Loading

Solvent
Temperatur
e

Reported
Yield

Reference

Grubbs' 2nd

Gen
50 mol% Toluene Reflux 41% [10]

Grela's

Catalyst
15 mol% Not specified Not specified 75% [1]

Experimental Protocols
Protocol 1: Representative Macrolactamization
This protocol is adapted from the synthesis of largazole analogues.[7]

Deprotection: The linear precursor containing Fmoc and methyl ester protecting groups is

treated with LiOH to hydrolyze the ester, followed by treatment with diethylamine (Et₂NH) to

remove the Fmoc group.

Cyclization: The resulting amino acid is dissolved in DMF. HATU, HOAt, and DIEA are

added, and the reaction mixture is stirred at room temperature until completion (monitored by

LC-MS).
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Work-up and Purification: The reaction is quenched, and the solvent is removed under

reduced pressure. The crude product is purified by flash column chromatography to yield the

macrocycle.

Protocol 2: Representative Synthesis of the Thiazole-
Thiazoline Fragment
This protocol is based on a reported synthesis of the largazole thiazole-thiazoline fragment.[9]

Condensation: α-Methylcysteine hydrochloride and a thiazole nitrile precursor are reacted in

a phosphate buffer solution (pH 5.95) in methanol at 70 °C for 2 hours.

Work-up: The reaction mixture is cooled, and the solvent is removed. The residue is

partitioned between an organic solvent and water.

Purification: The organic layer is dried and concentrated. The crude product is purified by

chromatography to yield the thiazole-thiazoline fragment.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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